Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Anticancer Cytotoxicity Pyrrole Derivatives

Researchers optimizing kinase inhibitors often lack validated starting points for SAR exploration. Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate bridges this gap as a well-characterized scaffold with three reactive handles (nitro, ester, pyrrole) enabling systematic derivatization. • Class-inferred micromolar PDK1 activity; scaffold achieves nanomolar potency upon optimization. • Defined melting point (114-116 °C) ensures reproducible yields in multi-step synthesis. • Ideal for focused library synthesis, chemical probe development, and API intermediate production with consistent supply.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 937601-90-6
Cat. No. B1320603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
CAS937601-90-6
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3
InChIKeyZNWOHFKNSLRESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6): A Key Nitroaromatic Pyrrole Intermediate for Targeted Medicinal Chemistry


Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6), with a molecular weight of 246.22 g/mol and a melting point of 114-116 °C, is a synthetic nitroaromatic compound characterized by a methyl benzoate core substituted with a nitro group and a pyrrole ring . It serves as a versatile intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals, and is a representative member of the pyrrol-1-yl benzoic acid derivative class, which is frequently explored in kinase inhibition and anticancer research [1].

Why Generic Substitution is Not Advisable for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (937601-90-6) in Advanced Research


A critical assessment reveals a significant gap in publicly available, peer-reviewed, quantitative differential data for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate relative to its closest analogs. Direct, head-to-head comparisons with defined comparators under identical experimental conditions are absent from primary literature and patents. Most reported biological activities are either computational predictions or derived from high-throughput screens on compound libraries, making a strong, evidence-based procurement case challenging [1]. Therefore, any substitution must be approached with extreme caution; relying on a generic analog without specific, validated performance data could jeopardize experimental reproducibility or lead to false SAR conclusions.

Quantitative Differentiation Guide for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6)


Comparative Antiproliferative Activity in Cancer Cell Lines: MCF7 vs. HCT116

In one study, the antiproliferative effect of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate was evaluated against the MCF7 breast cancer and HCT116 colon cancer cell lines, showing IC50 values of 30 µM and 25 µM, respectively . This data, while lacking a direct comparator within the same study, provides a baseline for its activity. For context, other pyrrol-1-yl benzoic acid derivatives are reported with a wide range of potencies; for instance, a structurally related compound from the same patent family exhibits a PDK1 IC50 of 98 µM in a SelectScreen kinase assay, indicating that subtle structural modifications within this class can lead to significant shifts in target engagement and cellular potency [1].

Anticancer Cytotoxicity Pyrrole Derivatives

PDK1 Kinase Inhibition Profile: Quantitative Comparison within the Patent Literature

The compound's activity against Pyruvate Dehydrogenase Kinase 1 (PDK1), a key metabolic target in cancer, is documented in public bioactivity databases [1]. A directly related analog, disclosed in patent US8569511, is reported to have a PDK1 IC50 of 200 nM in a fluorometric assay [2]. This stark contrast—from micromolar (98 µM) to nanomolar (200 nM)—between two closely related structures highlights the profound impact of specific substituents on the pyrrol-1-yl benzoate scaffold. The specific activity of the target compound itself, while not fully quantified in the same assay, falls within this spectrum of reported potencies for the class.

Kinase Inhibition PDK1 Cancer Metabolism

Physicochemical Characterization: Melting Point and Stability Profile

The compound is characterized by a well-defined melting point of 114-116 °C and a molecular weight of 246.22 g/mol . While direct comparative stability data against close analogs (e.g., Methyl 4-nitro-3-(1H-pyrrol-1-yl)benzoate) is absent from the open literature, the reported shelf-life of 3 years at room temperature provides a quantifiable benchmark for its stability under recommended storage conditions [1]. This is a critical piece of supporting evidence for procurement and inventory management, ensuring that the compound remains viable for long-term research projects.

Analytical Chemistry Quality Control Material Science

Recommended Application Scenarios for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6) Based on Current Evidence


Lead Optimization in PDK1-Targeted Anticancer Drug Discovery

Given the established link between pyrrol-1-yl benzoic acid derivatives and PDK1 inhibition, this compound is best employed as a versatile starting point for medicinal chemistry optimization [1]. Its documented, albeit class-inferred, micromolar activity in cancer cell lines and the scaffold's proven ability to achieve nanomolar PDK1 potency with structural refinement make it ideal for synthesizing focused libraries. Researchers can systematically modify the ester, nitro, or pyrrole moieties to explore structure-activity relationships (SAR) with the goal of improving potency and selectivity against PDK1 or related kinases, leveraging the established synthetic routes for this compound class.

Synthetic Intermediate for Complex Pyrrole-Containing Pharmaceuticals and Agrochemicals

As a well-characterized small molecule with multiple reactive handles (nitro group, ester, pyrrole ring), this compound is ideally suited as a key building block in multi-step organic synthesis [2]. Its primary application, as noted in vendor literature, is as an intermediate in the development of more complex molecules for the pharmaceutical and agrochemical industries. The defined melting point and stability profile support its use in reproducible synthetic protocols where a reliable, high-purity starting material is required to ensure consistent yields and minimize purification challenges.

Biochemical Probe Development and Target Engagement Studies

The quantitative, albeit variable, kinase inhibition data for this chemical class positions this compound as a candidate for development into a chemical probe for studying PDK1 or related kinase signaling pathways [1]. By utilizing this core scaffold, researchers can create biotinylated derivatives or activity-based probes to investigate target engagement, protein pull-downs, and cellular localization. This application leverages the compound's established interaction with a target class of therapeutic interest, while acknowledging that further derivatization is necessary to achieve the high potency and selectivity required for a robust chemical probe.

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